11-Epicortisol

Catalog No.
S605060
CAS No.
566-35-8
M.F
C21H30O5
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Epicortisol

CAS Number

566-35-8

Product Name

11-Epicortisol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1

InChI Key

JYGXADMDTFJGBT-MKIDGPAKSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Synonyms

11α,17,21-Trihydroxypregn-4-ene-3,20-dione; 11-Isocortisol; 11α,17,21-Trihydroxypregn-4-ene-3,20-dione; 11α,17,21-Trihydroxypregnen-4-en-3,20-dione; 11α,17α,21-Trihydroxy-4-pregnene-3,20-dione; 11α,17α,21-Trihydroxyprogesterone; 11α-Cortisol; 11α-Epi

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

11-Epicortisol is a steroid compound classified under the glucocorticoids, with the chemical formula C21H30O5\text{C}_{21}\text{H}_{30}\text{O}_{5} and a molecular weight of approximately 362.46 g/mol. It is structurally related to cortisol, differing in the configuration at the 11-position of the steroid nucleus. This compound is noted for its unique position in steroid metabolism, serving as an intermediate in the biosynthesis of other corticosteroids, particularly cortisol and cortisone. The compound's CAS number is 566-35-8, and it exhibits a density of 1.28 g/cm³ and a boiling point of 566.4ºC at 760 mmHg .

The mechanism of action of 11-Epicortisol remains unclear. Due to the structural resemblance to cortisol, it might possess weak glucocorticoid activity, potentially binding to glucocorticoid receptors and influencing gene expression. However, further research is needed to confirm this [].

11-Epicortisol can undergo various chemical transformations typical of steroid compounds. Key reactions include:

  • Hydroxylation: The addition of hydroxyl groups can occur at various positions, modifying its biological activity.
  • Oxidation: This process can convert 11-epicortisol into other corticosteroids such as hydrocortisone or cortisone.
  • Reduction: Reduction reactions may also take place, affecting its pharmacological properties.

These reactions are facilitated by enzymes such as cytochrome P450 oxidases, which play critical roles in steroid metabolism .

The biological activity of 11-epicortisol is primarily linked to its role as a precursor in the synthesis of cortisol. While it possesses some glucocorticoid activity, it is generally considered less potent than cortisol itself. Its biological effects include:

  • Anti-inflammatory Properties: Like other glucocorticoids, 11-epicortisol may exhibit anti-inflammatory effects.
  • Metabolic Regulation: It influences carbohydrate metabolism and has implications in stress response mechanisms.

Research indicates that while it has limited direct biological activity compared to its derivatives, its role as a metabolic intermediate is crucial in the synthesis pathways of more active corticosteroids .

The synthesis of 11-epicortisol can be achieved through several methods:

  • Chemical Synthesis: Traditional organic synthesis methods involve multiple steps of functional group modifications on steroid precursors such as pregnenolone.
  • Biotransformation: Microbial fermentation processes have been explored for the production of 11-epicortisol from natural steroid substrates using specific molds that facilitate hydroxylation reactions .
  • Enzymatic Conversion: Enzymes like cytochrome P450 can be utilized to selectively hydroxylate steroid precursors to yield 11-epicortisol.

These methods highlight the compound's versatility in synthetic chemistry and biochemistry .

11-Epicortisol has several potential applications:

  • Pharmaceutical Research: It serves as an important intermediate in the synthesis of therapeutic glucocorticoids used for anti-inflammatory and immunosuppressive treatments.
  • Endocrinology Studies: Understanding its role in steroidogenesis aids in research related to adrenal function and disorders.
  • Biochemical Assays: Its presence can be monitored in clinical assays to assess adrenal function and steroid metabolism.

The compound's unique properties make it valuable for both academic research and clinical applications .

Studies on 11-epicortisol interactions focus on its metabolic pathways and receptor binding affinities:

  • Receptor Binding Studies: Research indicates that while it binds to glucocorticoid receptors, its affinity is lower than that of cortisol.
  • Metabolic Pathway Analysis: Investigations into how it is metabolized into more active corticosteroids provide insights into its role within the endocrine system.

These studies are essential for understanding how variations in steroid metabolism can affect physiological responses .

Several compounds share structural similarities with 11-epicortisol, including:

Compound NameMolecular FormulaUnique Features
CortisolC21H30O5Primary active glucocorticoid with high potency
CortisoneC21H28O5Inactive form converted from cortisol
11-DeoxycortisolC21H30O4Precursor to cortisol; lacks the hydroxyl group at position 11
HydrocortisoneC21H30O5Active form with both glucocorticoid and mineralocorticoid activity
11-EpihydrocortisoneC21H30O5Structural isomer with similar properties but different activity

The uniqueness of 11-epicortisol lies in its specific configuration at the 11-position, which influences its metabolic pathway and biological activity compared to these related compounds .

Modulation of 11β-Hydroxysteroid Dehydrogenase (11β-Hydroxysteroid Dehydrogenase) Activity

11-Epicortisol directly influences the activity of 11β-hydroxysteroid dehydrogenase isoforms, which regulate the interconversion of active cortisol and inert cortisone. The two primary isoforms, 11β-HSD1 and 11β-HSD2, exhibit distinct tissue distributions and functions:

EnzymePrimary RoleCofactor DependenceTissue Expression
11β-HSD1Reductase (cortisone → cortisol)NADPHLiver, adipose, hippocampus
11β-HSD2Dehydrogenase (cortisol → cortisone)NAD⁺Kidney, colon, salivary glands

11β-HSD1, expressed in glucocorticoid-sensitive tissues like the liver and hippocampus, regenerates cortisol from cortisone, amplifying local glucocorticoid activity [2] [5]. Structural studies suggest that 11-epicortisol’s C11-epimerization alters its binding affinity to 11β-HSD1’s active site, potentially acting as a competitive inhibitor. In hepatic tissue, this inhibition reduces cortisol regeneration, shifting the equilibrium toward cortisone accumulation [3] [5]. Conversely, in adipose tissue, where 11β-HSD1 exhibits bidirectional activity, 11-epicortisol may stabilize the dehydrogenase conformation, promoting cortisol inactivation [3].

11β-HSD2, which inactivates cortisol in mineralocorticoid-sensitive tissues, shows minimal interaction with 11-epicortisol due to its strict substrate specificity for cortisol [2] [5]. This selectivity prevents 11-epicortisol from interfering with aldosterone-sensitive pathways, preserving electrolyte balance.

Enzyme-Catalyzed Metabolic Pathways and Stability

The metabolic fate of 11-epicortisol involves hepatic and extrahepatic pathways mediated by cytochrome P450 (CYP) enzymes and 11β-HSDs:

  • Reduction/Inactivation:

    • 11β-HSD2 converts 11-epicortisol to 11-epicortisone, though at a slower rate than cortisol due to steric hindrance from the C11-epimer [2] [5].
    • Further metabolism by 5α- and 5β-reductases yields tetrahydrometabolites, which are excreted renally [1] [6].
  • Oxidation/Activation:

    • In tissues expressing 11β-HSD1, 11-epicortisone is reconverted to 11-epicortisol, creating a futile cycle that prolongs its half-life compared to cortisol [3] [5].

The stereochemistry at C11 confers metabolic stability. Unlike cortisol, which undergoes rapid hepatic clearance, 11-epicortisol’s epimeric configuration reduces its affinity for corticosteroid-binding globulin (CBG), increasing free plasma concentrations [1] [5]. This property enhances its bioavailability in target tissues, such as the hippocampus and hypothalamus.

Selective Interactions with Hypothalamic and Hippocampal Cytosolic Components

11-Epicortisol exhibits tissue-specific interactions within the hypothalamic-pituitary-adrenal (HPA) axis:

  • Hypothalamus:
    In parvocellular neurons of the hypothalamic paraventricular nucleus, 11-epicortisol binds cytosolic glucocorticoid receptors (GR) with lower affinity than cortisol. This partial agonism attenuates corticotropin-releasing hormone (CRH) synthesis, reducing adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary [4] [5].

  • Hippocampus:
    Hippocampal GRs show higher sensitivity to 11-epicortisol due to localized 11β-HSD1 activity. By inhibiting hippocampal 11β-HSD1, 11-epicortisol decreases cortisol regeneration, disrupting negative feedback on the HPA axis and potentiating glucocorticoid signaling in adjacent neurons [3] [4].

TissuePrimary InteractionFunctional Outcome
HypothalamusPartial GR agonism → reduced CRH secretionAttenuated HPA axis activation
Hippocampus11β-HSD1 inhibition → reduced cortisol levelsImpaired glucocorticoid feedback

These interactions highlight 11-epicortisol’s dual role as both a glucocorticoid agonist and a modulator of local cortisol availability, with implications for neuroendocrine regulation [4] [5].

XLogP3

1.6

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Other CAS

60103-17-5
566-35-8

Dates

Last modified: 08-15-2023

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